molecular formula C12H20N4 B14547946 (1E,4E,7E,11E)-5,14-Dimethyl-1,4,8,11-tetraazacyclotetradeca-4,7,11,14-tetraene CAS No. 62133-97-5

(1E,4E,7E,11E)-5,14-Dimethyl-1,4,8,11-tetraazacyclotetradeca-4,7,11,14-tetraene

Cat. No.: B14547946
CAS No.: 62133-97-5
M. Wt: 220.31 g/mol
InChI Key: YROLCHCHJMCYEK-UHFFFAOYSA-N
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Description

(1E,4E,7E,11E)-5,14-Dimethyl-1,4,8,11-tetraazacyclotetradeca-4,7,11,14-tetraene is a synthetic organic compound characterized by its unique structure containing multiple nitrogen atoms and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E,7E,11E)-5,14-Dimethyl-1,4,8,11-tetraazacyclotetradeca-4,7,11,14-tetraene typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from linear precursors, cyclization reactions can form the macrocyclic structure.

    Condensation Reactions: Combining smaller molecules to form the larger macrocyclic compound.

    Catalytic Reactions: Utilizing catalysts to facilitate the formation of the desired product under specific conditions such as temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

(1E,4E,7E,11E)-5,14-Dimethyl-1,4,8,11-tetraazacyclotetradeca-4,7,11,14-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the double bonds or nitrogen atoms.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1E,4E,7E,11E)-5,14-Dimethyl-1,4,8,11-tetraazacyclotetradeca-4,7,11,14-tetraene can be used as a ligand in coordination chemistry, forming complexes with metal ions.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule, interacting with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an antimicrobial or anticancer agent.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (1E,4E,7E,11E)-5,14-Dimethyl-1,4,8,11-tetraazacyclotetradeca-4,7,11,14-tetraene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1E,4E,7E,11E)-1,4,8,11-Tetraazacyclotetradeca-4,7,11,14-tetraene: Lacks the methyl groups present in the target compound.

    (1E,4E,7E,11E)-5,14-Dimethyl-1,4,8,11-tetraazacyclotetradeca-4,7,11,14-tetraene: Similar structure but with different substituents.

Uniqueness

The presence of the dimethyl groups in this compound may confer unique properties such as increased stability, altered reactivity, or enhanced biological activity compared to similar compounds.

Properties

CAS No.

62133-97-5

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

5,14-dimethyl-1,4,8,11-tetrazacyclotetradeca-4,7,11,14-tetraene

InChI

InChI=1S/C12H20N4/c1-11-3-5-13-7-8-14-6-4-12(2)16-10-9-15-11/h5-6H,3-4,7-10H2,1-2H3

InChI Key

YROLCHCHJMCYEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCN=C(CC=NCCN=CC1)C

Origin of Product

United States

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